Anthracene-2-carbonitrile
Overview
Description
Anthracene-2-carbonitrile is an organic compound with the molecular formula C15H9N. It is a derivative of anthracene, which consists of three fused benzene rings, and features a nitrile group (-CN) attached to the second carbon atom of the anthracene structure. This compound is known for its unique photophysical and photochemical properties, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: Anthracene-2-carbonitrile can be synthesized through several methods. One common approach involves the reaction of anthracene with cyanogen bromide (BrCN) in the presence of a base such as potassium carbonate (K2CO3). The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Anthracene-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form anthraquinone derivatives.
Reduction: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride (AlCl3) as a catalyst.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Anthracene-2-amine.
Substitution: Various substituted anthracene derivatives depending on the electrophile used.
Scientific Research Applications
Anthracene-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Employed in the study of photophysical properties and as a fluorescent probe in biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a component in photodynamic therapy.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices
Mechanism of Action
The mechanism of action of anthracene-2-carbonitrile is primarily related to its photophysical properties. Upon exposure to light, the compound can undergo photoexcitation, leading to the formation of excited states. These excited states can participate in various photochemical reactions, such as energy transfer and electron transfer processes. The nitrile group also plays a role in stabilizing the excited states and facilitating charge separation .
Comparison with Similar Compounds
Anthracene-9-carbonitrile: Similar structure but with the nitrile group attached to the ninth carbon atom.
9,10-Diphenylanthracene: Features phenyl groups attached to the ninth and tenth carbon atoms.
Anthraquinone: An oxidized derivative of anthracene with carbonyl groups at the ninth and tenth positions.
Uniqueness: Anthracene-2-carbonitrile is unique due to the position of the nitrile group, which significantly influences its photophysical and chemical properties. This positional difference can lead to variations in reactivity, stability, and applications compared to other anthracene derivatives .
Properties
IUPAC Name |
anthracene-2-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N/c16-10-11-5-6-14-8-12-3-1-2-4-13(12)9-15(14)7-11/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOYSEKDQVVSNNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60951448 | |
Record name | Anthracene-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60951448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1921-72-8, 28805-75-6 | |
Record name | 2-Anthracenecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1921-72-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Anthracenecarbonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028805756 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Anthracene-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60951448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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